molecular formula C26H26N2OS B2373296 N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-56-5

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2373296
CAS No.: 532969-56-5
M. Wt: 414.57
InChI Key: AHZTXAYQRSQACT-UHFFFAOYSA-N
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Description

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide group attached to an indole moiety, which is further substituted with a 2,5-dimethylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then subjected to a thiolation reaction to introduce the 2,5-dimethylbenzylthio group. This step often requires the use of a thiolating agent such as 2,5-dimethylbenzylthiol in the presence of a base like sodium hydride. Finally, the benzamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)benzamide
  • N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)benzamide
  • N-(2-(3-(ethylthio)-1H-indol-1-yl)ethyl)benzamide

Uniqueness

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to the presence of the 2,5-dimethylbenzylthio group, which may confer distinct chemical and biological properties compared to similar compounds. This unique substitution pattern can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-12-13-20(2)22(16-19)18-30-25-17-28(24-11-7-6-10-23(24)25)15-14-27-26(29)21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZTXAYQRSQACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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